Cas no 699-91-2 (2-Acetyl-6-methylphenol)

2-Acetyl-6-methylphenol structure
2-Acetyl-6-methylphenol structure
Nome del prodotto:2-Acetyl-6-methylphenol
Numero CAS:699-91-2
MF:C9H10O2
MW:150.1745
MDL:MFCD07425673
CID:94804
PubChem ID:240437

2-Acetyl-6-methylphenol Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-(2-Hydroxy-3-methylphenyl)ethanone
    • NSC 46633
    • 1-(2-hydroxy-3-methylphenyl)-1-ethanone
    • 1-(2-Hydroxy-3-methylphenyl)-ethanon
    • 1-(2-Hydroxy-3-methyl-phenyl)-ethanone
    • 2-acetyl-6-methylphenol
    • 2-hydroxy-3-methyl acetophenone
    • 2'-hydroxy-3'-methylacetophenone
    • AC1L656R
    • AC1Q5ENY
    • acetylsalicyl acid
    • SureCN2051695
    • 2-Hydroxy-3-methylacetophenone
    • Ethanone, 1-(2-hydroxy-3-methylphenyl)-
    • 1-(2-hydroxy-3-methylphenyl)ethan-1-one
    • NSC46633
    • Acetophenone, 2'-hydroxy-3'-methyl-
    • GUGXENROMIJRPN-UHFFFAOYSA-N
    • Acetophenone, 2-hydroxy-3-methyl-
    • 1-acetyl-2-hydroxy-3-methylbenzene
    • CS-0139733
    • NSC-46633
    • AS-19712
    • AB90350
    • SY102951
    • BB 0257736
    • EN300-108738
    • Ethanone, 1-?(2-?hydroxy-?3-?methylphenyl)?-
    • I11047
    • VB393C7SKG
    • 2 inverted exclamation mark -Hydroxy-3 inverted exclamation mark -methylacetophenone
    • SCHEMBL2051695
    • AMY28371
    • 699-91-2
    • DTXSID30286597
    • MFCD07425673
    • FT-0687072
    • AKOS002273089
    • DB-031094
    • 2-Acetyl-6-methylphenol
    • MDL: MFCD07425673
    • Inchi: 1S/C9H10O2/c1-6-4-3-5-8(7(2)10)9(6)11/h3-5,11H,1-2H3
    • Chiave InChI: GUGXENROMIJRPN-UHFFFAOYSA-N
    • Sorrisi: O([H])C1=C(C([H])([H])[H])C([H])=C([H])C([H])=C1C(C([H])([H])[H])=O

Proprietà calcolate

  • Massa esatta: 150.0681
  • Massa monoisotopica: 150.068079557g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 1
  • Complessità: 154
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.2
  • Superficie polare topologica: 37.3

Proprietà sperimentali

  • Densità: 1.106
  • Punto di ebollizione: 238 ºC
  • Punto di infiammabilità: 97 ºC
  • PSA: 37.3
  • LogP: 1.90320

2-Acetyl-6-methylphenol Informazioni sulla sicurezza

2-Acetyl-6-methylphenol Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chemenu
CM117414-1g
2'-Hydroxy-3'-methylacetophenone
699-91-2 95+%
1g
$223 2022-06-10
Enamine
EN300-108738-0.25g
1-(2-hydroxy-3-methylphenyl)ethan-1-one
699-91-2 95%
0.25g
$36.0 2023-10-27
Enamine
EN300-108738-10.0g
1-(2-hydroxy-3-methylphenyl)ethan-1-one
699-91-2 95%
10g
$395.0 2023-06-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1210373-250mg
1-(2-Hydroxy-3-methylphenyl)ethanone
699-91-2 98%
250mg
¥95.00 2024-05-03
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N37000-250mg
2'-Hydroxy-3'-methylacetophenone
699-91-2 95%
250mg
¥137.0 2022-04-27
Chemenu
CM117414-5g
2'-Hydroxy-3'-methylacetophenone
699-91-2 95%+
5g
$185 2023-01-09
Alichem
A014004263-500mg
2'-Hydroxy-3'-methylacetophenone
699-91-2 97%
500mg
$823.15 2023-09-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-HW884-5g
2-Acetyl-6-methylphenol
699-91-2 95%
5g
¥1474.0 2022-09-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N37000-5g
2'-Hydroxy-3'-methylacetophenone
699-91-2 95%
5g
¥1150.0 2022-04-27
eNovation Chemicals LLC
D916797-5g
2'-Hydroxy-3'-methylacetophenone
699-91-2 95%
5g
$565 2023-08-31

2-Acetyl-6-methylphenol Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1R:AcOH, R:LiClO4, R:H2O, C:DDQ, S:MeCN, 48 h, rt
Riferimento
Electrophotocatalytic C-H Heterofunctionalization of Arenes
By Huang, He and Lambert, Tristan H., Angewandte Chemie, 2021, 60(20), 11163-11167

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Hexane
Riferimento
The photo-Fries rearrangement in the presence of potassium carbonate. A convenient synthesis of ortho-hydroxyacetophenones
Garcia, Hermenegildo; et al, Synthesis, 1985, (9), 901-2

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  overnight, rt
2.1 Reagents: Ethene, homopolymer ;  12 h, 26 °C
Riferimento
Photoreactions of substituted o-cresyl acylates in cyclohexane and in polyethylene films. The influences of intra- and inter-molecular 'crowding' effects
Chen, Yu-Zhe; et al, Photochemical & Photobiological Sciences, 2009, 8(7), 916-925

Synthetic Routes 4

Condizioni di reazione
1.1 Catalysts: Sulfuric acid ;  0.5 h, rt
2.1 Reagents: Aluminum chloride ;  2 h, 120 - 180 °C; 180 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  cooled
Riferimento
Investigation on the substitution effects of the flavonoids as potent anticancer agents: a structure-activity relationships study
Wang, Xiao-Bing; et al, Medicinal Chemistry Research, 2012, 21(8), 1833-1849

Synthetic Routes 5

Condizioni di reazione
1.1 Solvents: Pyridine
2.1 Catalysts: p-Toluenesulfonic acid monohydrate ;  30 min, 90 - 160 °C
Riferimento
Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement
Chouke, Prashant B.; et al, Journal of Chemical and Pharmaceutical Research, 2015, 7(9), 727-731

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Aluminum chloride ;  2 h, 120 - 180 °C; 180 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  cooled
Riferimento
Investigation on the substitution effects of the flavonoids as potent anticancer agents: a structure-activity relationships study
Wang, Xiao-Bing; et al, Medicinal Chemistry Research, 2012, 21(8), 1833-1849

Synthetic Routes 7

Condizioni di reazione
1.1 Solvents: Hexane ;  12 h, 26 °C
Riferimento
Photoreactions of substituted o-cresyl acylates in cyclohexane and in polyethylene films. The influences of intra- and inter-molecular 'crowding' effects
Chen, Yu-Zhe; et al, Photochemical & Photobiological Sciences, 2009, 8(7), 916-925

Synthetic Routes 8

Condizioni di reazione
1.1 Catalysts: p-Toluenesulfonic acid monohydrate ;  30 min, 90 - 160 °C
Riferimento
Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement
Chouke, Prashant B.; et al, Journal of Chemical and Pharmaceutical Research, 2015, 7(9), 727-731

2-Acetyl-6-methylphenol Raw materials

2-Acetyl-6-methylphenol Preparation Products

2-Acetyl-6-methylphenol Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:699-91-2)2-Acetyl-6-methylphenol
A9251
Purezza:99%/99%
Quantità:10g/25g
Prezzo ($):160.0/400.0